![molecular formula C17H36NO5P B15144495 [(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, an ethenyl group, and a hydroxyl group attached to a long carbon chain, which is further bonded to a dihydrogen phosphate group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a chiral starting material to ensure the correct stereochemistry. The synthetic route may include:
Formation of the Amino Alcohol: This step involves the introduction of the amino and hydroxyl groups onto the carbon chain. Reagents such as amino alcohols and protecting groups are often used.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through reactions like Wittig or Horner-Wadsworth-Emmons olefination.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group to form the dihydrogen phosphate ester. This can be achieved using reagents like phosphorus oxychloride (POCl₃) or phosphoric acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to form saturated hydrocarbons.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which [(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
- [(2R,3S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Uniqueness
[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its long carbon chain and the presence of both amino and ethenyl groups make it particularly versatile for various applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H36NO5P |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H36NO5P/c1-3-5-6-7-8-9-10-11-12-13-14-17(19,4-2)16(18)15-23-24(20,21)22/h4,16,19H,2-3,5-15,18H2,1H3,(H2,20,21,22)/t16-,17-/m1/s1 |
InChI-Schlüssel |
CLOACZHPXLRLHX-IAGOWNOFSA-N |
Isomerische SMILES |
CCCCCCCCCCCC[C@](C=C)([C@@H](COP(=O)(O)O)N)O |
Kanonische SMILES |
CCCCCCCCCCCCC(C=C)(C(COP(=O)(O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


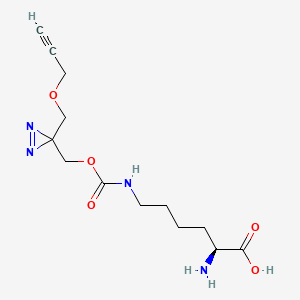
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)

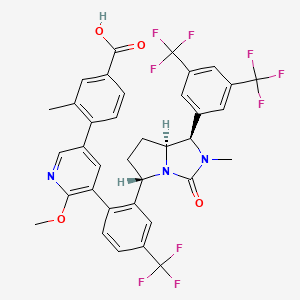
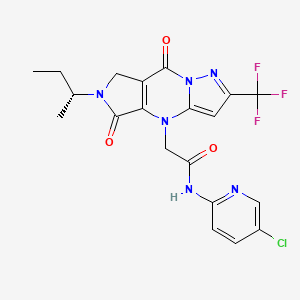

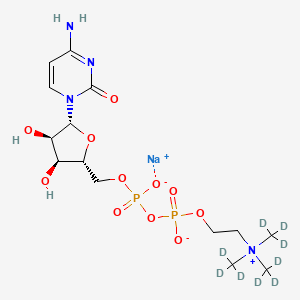
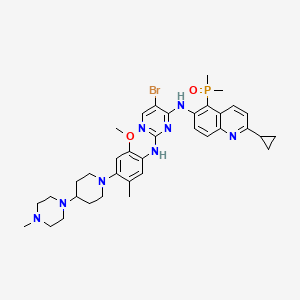


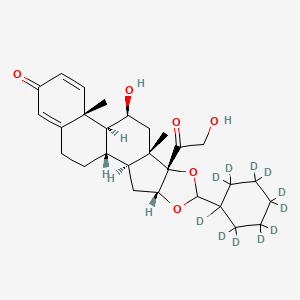

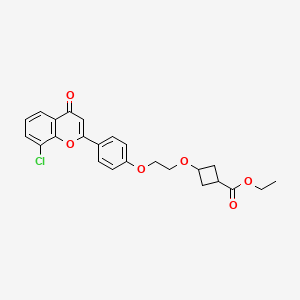
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
